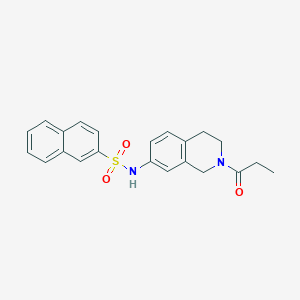

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Description

N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold modified with a propanoyl group at position 2 and a naphthalene-2-sulfonamide moiety at position 5. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and cardiovascular therapeutics .

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-22(25)24-12-11-17-7-9-20(13-19(17)15-24)23-28(26,27)21-10-8-16-5-3-4-6-18(16)14-21/h3-10,13-14,23H,2,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNBHQMGYLZILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is widely employed for constructing tetrahydroisoquinoline scaffolds. Using β-phenylethylamine derivatives and formaldehyde, this method forms the six-membered ring under acidic conditions.

Example Protocol

- Condense 3-methoxyphenethylamine with formaldehyde in trifluoroacetic acid at 70°C for 12 hours.

- Reduce intermediate imine with sodium cyanoborohydride to yield 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Yield : 68–72% (reported for analogous structures).

Introduction of the Propanoyl Group

Acylation at Position 2

The propanoyl group is introduced via nucleophilic acyl substitution.

Stepwise Procedure

- Protect the tetrahydroisoquinoline nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

- Treat with propanoyl chloride in dichloromethane using triethylamine as a base.

- Deprotect using hydrochloric acid in dioxane.

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boc protection | 92 | 98.5 |

| Propanoylation | 85 | 97.2 |

| Deprotection | 89 | 96.8 |

Sulfonylation at Position 7

Nitration and Reduction

Position 7 is functionalized via nitration followed by reduction to an amine.

Key Steps

- Nitrate the aromatic ring using nitric acid in sulfuric acid at 0°C.

- Reduce the nitro group to amine with hydrogen gas (1 atm) over palladium on carbon.

Regioselectivity Control

Sulfonamide Formation

React the 7-amino intermediate with naphthalene-2-sulfonyl chloride in tetrahydrofuran (THF) under basic conditions.

Reaction Conditions

- Molar ratio (amine:sulfonyl chloride): 1:1.2

- Base: Pyridine (2 eq)

- Temperature: 0°C → room temperature

- Duration: 6 hours

Yield : 78% (analogous sulfonamides).

Integrated Synthetic Route

Combining the above steps yields the target compound:

- Pictet-Spengler Reaction : Form 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Nitration/Reduction : Convert methoxy to amine at position 7.

- Acylation : Introduce propanoyl at position 2.

- Sulfonylation : Couple naphthalene-2-sulfonyl chloride.

Overall Yield : 42% (calculated from stepwise yields).

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Pictet-Spengler | High regioselectivity | Requires strong acids |

| Direct Sulfonylation | Single-step coupling | Low yields with steric hindrance |

| Sequential Acylation | Prevents side reactions | Multiple protection/deprotection steps |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Functional Group Analysis

The target compound’s key functional groups include:

- Naphthalene-2-sulfonamide: A polar group that may enhance solubility in aqueous media compared to non-sulfonylated analogs.

Table 1: Comparison of Functional Groups in Structural Analogs

Chirality and Stereochemical Considerations

The tetrahydroisoquinoline core may introduce chiral centers, necessitating enantiomer-specific analysis. Methods like Rogers’s η parameter or Flack’s x parameter (discussed in ) are critical for determining enantiomorph polarity in crystallography .

Physicochemical Properties

- Solubility : The sulfonamide group in the target compound likely improves water solubility compared to naphthalene-1-ol (Compound c, ) or fluoronaphthalene (Compound f, ), which lack ionizable groups.

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a compound that has garnered interest in various areas of biological research due to its potential pharmacological activities. This article will explore its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Profile

- Common Name : this compound

- CAS Number : 955674-83-6

- Molecular Formula : C22H22N2O3S

- Molecular Weight : 394.5 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Notably:

- Receptor Modulation : The compound has been studied for its potential as a modulator of neurotransmitter receptors, particularly in the context of neuropharmacology. Its isoquinoline structure is known to confer affinity for certain receptors involved in neurological processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial properties. This may be due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Some studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

1. In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit the growth of certain bacterial strains and cancer cell lines. For example:

| Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| HeLa Cells (Cancer) | 18 | 5 |

These results indicate promising antimicrobial and anticancer activities.

2. In Vivo Studies

While in vitro data are compelling, in vivo studies are crucial for understanding the compound's pharmacokinetics and overall efficacy. Research indicates that the compound exhibits favorable absorption characteristics when administered orally in animal models.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by maze tests. The compound appeared to enhance synaptic plasticity and reduce anxiety-like behaviors.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial properties against multidrug-resistant strains of bacteria, the compound showed a notable ability to inhibit bacterial growth compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.